molecular formula C8H16O2 B1354777 (1R,2R)-1,2-Cyclohexanedimethanol CAS No. 25712-33-8

(1R,2R)-1,2-Cyclohexanedimethanol

Cat. No.: B1354777
CAS No.: 25712-33-8
M. Wt: 144.21 g/mol
InChI Key: XDODWINGEHBYRT-HTQZYQBOSA-N
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Description

(1R,2R)-1,2-Cyclohexanedimethanol: is a chiral diol with the molecular formula C8H16O2. This compound is characterized by two hydroxyl groups attached to a cyclohexane ring, making it a versatile intermediate in organic synthesis. Its chirality and unique structure make it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of 1,2-Cyclohexanedione: One common method involves the catalytic hydrogenation of 1,2-cyclohexanedione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction typically occurs under mild conditions and yields (1R,2R)-1,2-cyclohexanedimethanol with high enantioselectivity.

    Reduction of 1,2-Cyclohexanedicarboxylic Acid: Another method involves the reduction of 1,2-cyclohexanedicarboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3). This process also yields the desired diol with good enantiomeric purity.

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of 1,2-cyclohexanedione due to its efficiency and scalability. The process is optimized to ensure high yield and purity, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R,2R)-1,2-Cyclohexanedimethanol can undergo oxidation reactions to form cyclohexanedione or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form cyclohexane derivatives. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can yield esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Cyclohexanedione, cyclohexanone.

    Reduction: Cyclohexane derivatives.

    Substitution: Esters, ethers.

Scientific Research Applications

Chemistry: (1R,2R)-1,2-Cyclohexanedimethanol is used as a chiral building block in the synthesis of complex organic molecules. Its diol functionality allows for the creation of various derivatives, making it valuable in asymmetric synthesis and catalysis.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving diols. It serves as a model substrate for investigating the mechanisms of diol dehydratases and other related enzymes.

Medicine: The compound’s chiral nature makes it a potential intermediate in the synthesis of pharmaceuticals. It is used in the development of drugs that require specific stereochemistry for their biological activity.

Industry: this compound is employed in the production of polymers and resins. Its diol groups can react with diisocyanates to form polyurethanes, which are used in coatings, adhesives, and foams.

Mechanism of Action

The mechanism by which (1R,2R)-1,2-cyclohexanedimethanol exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, altering the compound’s reactivity and properties. In reduction reactions, the compound is transformed into more saturated derivatives, affecting its chemical behavior.

Molecular Targets and Pathways: The primary molecular targets of this compound are the functional groups it interacts with during chemical reactions. The pathways involved include oxidation-reduction mechanisms and substitution reactions, which are fundamental in organic synthesis.

Comparison with Similar Compounds

    (1S,2S)-1,2-Cyclohexanedimethanol: The enantiomer of (1R,2R)-1,2-cyclohexanedimethanol, which has similar chemical properties but different stereochemistry.

    1,2-Cyclohexanediol: A related compound with two hydroxyl groups on adjacent carbon atoms but lacking the specific stereochemistry of this compound.

    Cyclohexane-1,2-dicarboxylic acid: A precursor in the synthesis of this compound, which can be reduced to form the diol.

Uniqueness: The uniqueness of this compound lies in its chiral nature and the specific arrangement of its hydroxyl groups. This stereochemistry is crucial for its applications in asymmetric synthesis and its role as a chiral building block in various chemical processes.

Properties

IUPAC Name

[(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODWINGEHBYRT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285244
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25712-33-8, 65376-05-8
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25712-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Cyclohexanedimethanol, (1R,2R)-rel
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Record name (1R,2R)-1,2-Cyclohexanedimethanol
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